molecular formula C13H20N2O B1465312 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine CAS No. 928649-28-9

4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine

Katalognummer: B1465312
CAS-Nummer: 928649-28-9
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: HTLYFXALHXMTHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine (DMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Synthesis

DMBA is classified as a benzylamine derivative. Its chemical structure includes a benzyl group linked to a dimethyl-propionylamino moiety. The synthesis of DMBA typically involves the reaction of amines with appropriate carbonyl compounds under controlled conditions to yield the desired product.

Biological Properties

1. Anticancer Activity
DMBA has demonstrated significant inhibitory effects on various cancer cell lines, including:

  • Human Glioblastoma Cells : Studies indicate that DMBA effectively inhibits the proliferation of glioblastoma cells, suggesting potential as an anti-cancer agent.
  • Breast Cancer Cells : Research shows that DMBA can induce apoptosis in breast cancer cell lines, highlighting its role in cancer treatment.
  • Colon Cancer Cells : Similar inhibitory effects have been observed in colon cancer models.

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate these pathways fully.

2. Antimicrobial Activity
DMBA exhibits moderate antimicrobial properties against both gram-positive and gram-negative bacteria. Its efficacy against various bacterial strains suggests potential applications in treating infections and developing new antimicrobial agents.

3. Toxicity Profile
The toxicity studies conducted on DMBA indicate that it has a relatively safe profile at lower doses. In vivo experiments in mice showed no adverse effects on major organs such as the liver or kidneys. However, high doses have been associated with cytotoxic effects on human lung fibroblasts and HepG2 cells, necessitating caution when considering therapeutic applications.

Case Studies and Research Findings

A selection of studies highlights the biological activity of DMBA:

StudyFocusFindings
Anticancer ActivityDMBA inhibited glioblastoma cell proliferation significantly.
Antimicrobial EffectsDemonstrated efficacy against multiple bacterial strains.
Toxicity AssessmentNo major organ toxicity at low doses; cytotoxic at high doses.

The biological activities of DMBA are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : DMBA has been shown to disrupt cellular signaling pathways involved in growth regulation.
  • Induction of Apoptosis : Evidence suggests that DMBA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.

Eigenschaften

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLYFXALHXMTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bubble nitrogen for 15 min into a solution of 4-[(2,2-dimethyl-propionylamino)-methyl]-benzonitrile (0.4 g, 1.85 mmol) in methanol (50 mL) with concentrated HCl (8 drops). Add 10% Pd/C (Degussa type E101, 40 mg) and submit the mixture to hydrogenation at atmospheric pressure overnight. Filter the catalyst through Celite® and concentrate in vacuo to obtain the hydrochloride salt of the title compound. Add saturated aqueous NaHCO3 and extract twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo to obtain the title compound as a yellow oil (315 mg, 77%). MS (ES+) m/z: 221 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Reactant of Route 2
Reactant of Route 2
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Reactant of Route 3
Reactant of Route 3
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Reactant of Route 4
Reactant of Route 4
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Reactant of Route 5
Reactant of Route 5
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Reactant of Route 6
Reactant of Route 6
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.